4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a dopaminergic neurotoxin . It reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys . It is a piperidine derivative that has been used in neurological research .
Synthesis Analysis
The synthesis of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves its metabolism to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Molecular Structure Analysis
The molecular formula of 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is C12H15N • HCl . Its molecular weight is 209.7 .Chemical Reactions Analysis
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .Physical And Chemical Properties Analysis
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a light brown powder . Its melting point is 202-203.5 °C (lit.) .Scientific Research Applications
PARP-1 Inhibition Enhancement
4-Phenyl-1,2,3,6-tetrahydropyridine has been identified as crucial in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. Studies found that its incorporation into various benzamide analogues linked via alkyl spacers resulted in highly potent PARP-1 inhibitors, indicating its potential in developing therapeutic agents for diseases where PARP-1 is implicated (Ishida et al., 2005).
Electronic Absorption Characteristics
Research on 4-phenyl-1,2,3,6-tetrahydropyridine highlighted differences in electronic absorption characteristics between this compound and its corresponding hydrochloride salts. The observed variations were attributed to steric and electronic factors influencing the π → π* transitions in the styrenoid chromophore within these molecules (Beckett et al., 1966).
Oxidative Conversion Studies
Oxidative conversions of 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative of 4-phenyl-1,2,3,6-tetrahydropyridine, were explored. The study involved reactions with manganese dioxide and potassium permanganate, leading to insights into lactamization, aromatization, and oxodihydroxylation processes (Soldatenkov et al., 2003).
Dihydropteridine Reductase Inhibition
Hydroxylated derivatives of 4-phenyl-1,2,3,6-tetrahydropyridine were synthesized and tested for their inhibition of dihydropteridine reductase, an enzyme linked to dopamine and serotonin synthesis. These derivatives demonstrated significant inhibitory effects, suggesting a potential role in studies related to neurological disorders and therapeutic interventions (Gessner et al., 1985).
Tetrahydropyridine Moiety in Pharmacology
The tetrahydropyridine (THP) moiety, a part of 4-phenyl-1,2,3,6-tetrahydropyridine, is integral to many biologically active systems. Extensive research on its synthesis and pharmacological properties has led to numerous drug candidates, expanding the database for structure-activity relationship (SAR) studies. These compounds exhibit potential for various therapeutic uses (Mateeva et al., 2005).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral, dermal, and inhalation toxicity. It is also classified as Carc. 2, indicating it is possibly carcinogenic . It is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is suspected of inducing severe and irreversible Parkinsonism symptoms .
Future Directions
properties
IUPAC Name |
4-phenyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-6,12H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGWXTJNUCZEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10338-69-9 (Parent) | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30195670 | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659403 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
43064-12-6 | |
Record name | Pyridine, 1,2,3,6-tetrahydro-4-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43064-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043064126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE568W6SJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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